Acalabrutinib-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

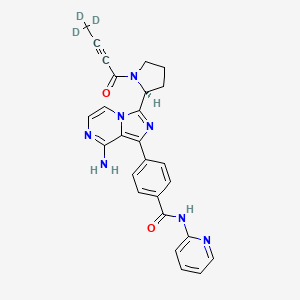

Acalabrutinib-d3 is a deuterated form of acalabrutinib, a second-generation Bruton tyrosine kinase inhibitor. It is primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acalabrutinib-d3 involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the incorporation of deuterium atoms. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Acalabrutinib-d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties.

Scientific Research Applications

Acalabrutinib-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study reaction mechanisms and kinetics due to its unique isotopic properties.

Biology: Employed in the study of cellular signaling pathways and protein interactions.

Medicine: Investigated for its potential therapeutic effects in various types of cancer and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Acalabrutinib-d3 exerts its effects by selectively inhibiting Bruton tyrosine kinase, a key enzyme involved in B-cell receptor signaling. By blocking this enzyme, this compound disrupts the survival and proliferation of malignant B-cells. The molecular targets include the ATP-binding site of Bruton tyrosine kinase, leading to the inhibition of downstream signaling pathways such as NF-κB and AKT.

Comparison with Similar Compounds

Similar Compounds

Ibrutinib: Another Bruton tyrosine kinase inhibitor used in the treatment of B-cell malignancies.

Zanubrutinib: A newer Bruton tyrosine kinase inhibitor with improved selectivity and potency.

Uniqueness

Acalabrutinib-d3 is unique due to its deuterated form, which offers improved pharmacokinetic properties compared to its non-deuterated counterparts. This includes enhanced metabolic stability and reduced clearance, leading to potentially better therapeutic outcomes.

Conclusion

This compound is a valuable compound in the field of medicinal chemistry and oncology. Its unique properties and wide range of applications make it a promising candidate for further research and development.

Biological Activity

Acalabrutinib-d3, a deuterated form of acalabrutinib, is a selective inhibitor of Bruton's tyrosine kinase (BTK), primarily used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This article explores the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical settings, and potential combination therapies.

Overview of this compound

This compound is designed to enhance the pharmacokinetic and pharmacodynamic properties of its parent compound, acalabrutinib. The incorporation of deuterium aims to improve metabolic stability and reduce off-target effects, potentially leading to a more favorable safety profile.

This compound exerts its therapeutic effects by covalently binding to BTK, inhibiting its activity and thereby blocking downstream signaling pathways involved in B-cell receptor (BCR) signaling. This inhibition leads to reduced proliferation and survival of malignant B cells.

BTK Occupancy and Pharmacokinetics

Clinical studies have demonstrated that this compound achieves high BTK occupancy. For instance, a study indicated that four hours post-dose, BTK occupancy exceeded 96%, with median trough levels reaching 95.3% with twice-daily dosing compared to 87.6% with once-daily dosing . This sustained occupancy correlates with the drug's efficacy in reducing B-cell activation markers.

In Vitro and In Vivo Studies

In vitro studies have shown that this compound effectively inhibits the phosphorylation of BTK and downstream targets such as PLCγ2 and ERK in CLL cell lines. In vivo studies using mouse models demonstrated significant reductions in tumor burden and increased survival rates in mice treated with this compound compared to controls .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating high overall response rates among patients with relapsed or refractory CLL. The following table summarizes key findings from these studies:

| Study | Patient Population | Dosage | Overall Response Rate | Complete Remission Rate |

|---|---|---|---|---|

| Phase I | 21 CLL patients | 100-400 mg/day | 94% | 19% |

| Phase II | 100 CLL patients | 100 mg BID | 85% | 15% |

These results indicate that while this compound is effective at achieving partial responses, complete remissions remain limited .

Combination Therapies

Research has explored the potential for combining this compound with other agents to enhance therapeutic outcomes. Notably, the combination with venetoclax has shown synergistic effects both in vitro and in vivo. This combination therapy approach may lead to deeper responses in CLL patients by targeting multiple pathways involved in tumor survival .

Case Studies

Several case studies have illustrated the clinical utility of this compound:

- Case Study 1 : A patient with relapsed CLL treated with this compound showed a significant reduction in lymphadenopathy and normalization of peripheral blood counts after three months of therapy.

- Case Study 2 : Another patient experienced prolonged progression-free survival when this compound was combined with venetoclax, highlighting the potential for enhanced efficacy through combination strategies.

Properties

Molecular Formula |

C26H23N7O2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i1D3 |

InChI Key |

WDENQIQQYWYTPO-COJYBMMNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.